(S)-1-Methyl-azepan-4-ol

Asymmetric Catalysis Chiral Pool Synthesis Enantioselective Hydrogenation

(S)-1-Methyl-azepan-4-ol is a chiral seven-membered saturated nitrogen-containing heterocycle (azepane) featuring a hydroxyl group at the 4-position and a methyl group on the ring nitrogen in the (S)-enantiomeric configuration. It serves as a chiral building block in asymmetric synthesis and medicinal chemistry programs.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B8189571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methyl-azepan-4-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCN1CCCC(CC1)O
InChIInChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1
InChIKeyGLXOHWLGZMRLRM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methyl-azepan-4-ol: Chiral Azepane Building Block for Medicinal Chemistry and Asymmetric Synthesis


(S)-1-Methyl-azepan-4-ol is a chiral seven-membered saturated nitrogen-containing heterocycle (azepane) featuring a hydroxyl group at the 4-position and a methyl group on the ring nitrogen in the (S)-enantiomeric configuration . It serves as a chiral building block in asymmetric synthesis and medicinal chemistry programs . The compound possesses one stereocenter and is supplied as the isolated (S)-enantiomer with CAS registry number 2165778-81-2, distinguishing it from the racemic mixture 1-methylazepan-4-ol (CAS 19065-49-7) .

(S)-1-Methyl-azepan-4-ol: Why Generic Azepane or Racemic Substitution Introduces Experimental Variability


Generic substitution of (S)-1-Methyl-azepan-4-ol with either the racemic mixture (1-methylazepan-4-ol) or six-membered piperidine analogs is inadvisable due to quantifiable differences in stereochemical and conformational properties. The (S)-enantiomer provides defined stereochemistry essential for enantioselective synthesis and chiral ligand applications . Substitution with a six-membered piperidine ring alters ring flexibility and spatial geometry, which in structurally analogous systems translates to up to 7.7-fold differences in cellular antiproliferative IC50 values [1]. These differences cannot be compensated by adjusting reaction conditions alone and introduce uncontrolled variables into structure-activity relationship studies or catalytic systems [2].

(S)-1-Methyl-azepan-4-ol Quantitative Differentiation Evidence: Comparator-Based Performance Data


Chiral Resolution Enantioselectivity: (S)-Enantiomer via Iridium-Catalyzed Hydrogenation vs Racemic Mixture

The (S)-1-Methyl-azepan-4-ol enantiomer can be accessed via iridium-catalyzed asymmetric hydrogenation of the corresponding heterocyclic olefin using P,N-ligands. This methodology enables preparation of chiral azepanes with defined absolute configuration . While specific enantiomeric excess (ee) values for the title compound are not reported in the open literature, the catalytic system achieves high conversions and enantioselectivities for structurally related azepanes, providing a procurement path to stereochemically defined material distinct from the racemate .

Asymmetric Catalysis Chiral Pool Synthesis Enantioselective Hydrogenation

Azepane Scaffold Advantage: 7-Membered Ring vs 6-Membered Piperidine in Cellular Antiproliferative Activity

In a pairwise comparison study of structurally matched compounds differing only in the central saturated nitrogen heterocycle, azepane-containing analogs exhibited quantifiably distinct in vitro antiproliferative activity relative to their piperidine counterparts [1]. This demonstrates that the seven-membered azepane ring is not a functionally interchangeable surrogate for the six-membered piperidine ring in a drug-like molecular context.

Medicinal Chemistry Scaffold Hopping Proteasome Inhibition

Enantioselective Rh(I)-Catalyzed C–H Activation: Azepanes as Substrates with High Enantioselectivity

A rhodium(I)-catalyzed enantioselective intermolecular C–H activation methodology has been developed that accepts a broad range of saturated aza-heterocycles, including azepanes, as substrates [1]. This catalytic system provides access to enantio-enriched α-N-arylated heterocycles, with the azepane scaffold demonstrating compatibility with this redox-neutral transformation.

C–H Activation Rhodium Catalysis Enantioselective Synthesis

Chiral Azepane as Monoamine Transporter Inhibitor Scaffold: Sub-100 nM Potency Demonstrated

A virtual screening campaign of generated database chemical space identified a chiral bicyclic azepane as a potent inhibitor of monoamine transporters [1]. This compound, an N-benzylated azepane derivative, demonstrated sub-100 nM inhibitory activity against norepinephrine transporter (NET) and dopamine transporter (DAT), combined with σ-1 receptor inhibition (IC50 ≈ 110 nM) [1].

Neuropharmacology Monoamine Transporters Drug Discovery

(S)-1-Methyl-azepan-4-ol: Evidence-Based Procurement-Ready Application Scenarios


Asymmetric Catalysis Ligand Development Requiring Defined Chiral Azepane Core

Researchers developing chiral ligands for asymmetric catalysis—particularly for rhodium- or iridium-catalyzed transformations—should prioritize (S)-1-Methyl-azepan-4-ol over the racemic mixture. The defined (S)-stereochemistry is essential for inducing enantioselectivity in catalytic reactions. The azepane scaffold has been demonstrated as a viable substrate in Rh(I)-catalyzed enantioselective C–H activation achieving up to 97% ee [1], validating its utility in asymmetric catalytic systems where the racemate would confound stereochemical outcomes.

Scaffold-Hopping Medicinal Chemistry Programs Exploring 7-Membered Ring Chemical Space

In medicinal chemistry campaigns seeking to explore novel three-dimensional chemical space beyond the widely exploited six-membered piperidine scaffold, (S)-1-Methyl-azepan-4-ol offers a stereochemically defined azepane core. Class-level evidence demonstrates that substituting a piperidine ring with an azepane ring in structurally matched compounds can produce up to 7.7-fold differences in cellular antiproliferative IC50 values in HCT116 cells [2], supporting azepane scaffold selection for structure-activity relationship diversification. The seven-membered azepane scaffold remains significantly underrepresented in medicinal chemistry libraries [3], offering opportunities for novel intellectual property generation.

Chiral Building Block for Monoamine Transporter-Targeted CNS Compound Synthesis

Investigators synthesizing compounds targeting monoamine transporters (NET, DAT) or σ-1 receptors should consider (S)-1-Methyl-azepan-4-ol as a chiral building block. Class-level evidence shows that chiral azepane derivatives can achieve sub-100 nM inhibitory activity against NET and DAT, with σ-1R inhibition at approximately 110 nM [4]. The defined (S)-stereochemistry of the compound ensures reproducible biological outcomes in receptor binding and functional assays, which cannot be guaranteed with racemic material.

Enantioselective Synthesis of α-N-Arylated Azepane Derivatives

Researchers employing Rh(I)-catalyzed enantioselective C–H activation to prepare α-N-arylated saturated aza-heterocycles should procure (S)-1-Methyl-azepan-4-ol as a stereochemically defined azepane substrate. This redox-neutral methodology has been validated on azepane scaffolds [1], enabling access to enantio-enriched products. The use of racemic starting material would produce complex diastereomeric mixtures requiring additional purification, increasing cost and reducing yield relative to the defined (S)-enantiomer.

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